molecular formula C15H20N6 B2366736 4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2320722-28-7

4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2366736
CAS No.: 2320722-28-7
M. Wt: 284.367
InChI Key: CPOMPPDZCASXLL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound is characterized by its two pyrimidine rings, each substituted with methyl groups and connected via a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the reaction of isopropanolamine and an aldehyde to form a methylene compound. This intermediate undergoes dehydration, oxidation, and cyclization to yield the desired pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its dual pyrimidine rings connected via a piperazine ring, which imparts specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

4,6-dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-11-9-16-10-17-14(11)20-4-6-21(7-5-20)15-18-12(2)8-13(3)19-15/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOMPPDZCASXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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